molecular formula C9H9NO4 B2606960 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid CAS No. 2225144-77-2

4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid

Cat. No.: B2606960
CAS No.: 2225144-77-2
M. Wt: 195.174
InChI Key: ZAMHPGOPKQCYSK-UHFFFAOYSA-N
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Description

4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid (CAS 1802178-67-1) is a high-value chemical scaffold with significant potential in medicinal chemistry and drug discovery. This compound features a fused furo[3,2-c]azepine ring system, a structure of high interest for designing novel bioactive molecules. Compounds based on the 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine skeleton have been identified as potent arginine vasopressin (AVP) antagonists, acting on both V1 and V2 receptors . This indicates the high research value of this azepine-based heterocyclic core in developing therapeutics for conditions related to fluid balance and hypertension. The molecule's structure includes a carboxylic acid functional group, providing a versatile handle for further synthetic modification and derivatization, such as amide bond formation, to explore structure-activity relationships (SAR) and create targeted libraries. With a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol , this compound is a critical building block for researchers in organic synthesis and pharmaceutical development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxo-5,6,7,8-tetrahydrofuro[3,2-c]azepine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8-5-4-7(9(12)13)14-6(5)2-1-3-10-8/h4H,1-3H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMHPGOPKQCYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(O2)C(=O)O)C(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of benzofuran with chloroacetic acid to form 4-chloro-4,5,6,7-tetrahydrobenzofuran. This intermediate is then reacted with sodium hydroxide to produce 4-hydroxy-4,5,6,7-tetrahydrobenzofuran. Further reactions involving thionyl chloride and hydrogenation under catalytic conditions yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid Furoazepine 4-oxo, 2-carboxylic acid Not explicitly reported -
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione (T4FAT) Furoazepine 4-thione Tyrosinase inhibition (IC50 = 27.4 µM)
7,7-Dimethyl-4-oxo-furo[3,2-c]azepine-3-carboxylic acid Furoazepine 4-oxo, 3-carboxylic acid, 7,7-dimethyl No activity data
Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate Thienoquinoline 2-carboxylate, 3-amino, 4-chloro Anticancer (MCF-7 cell line)
(4R,4aR,7aS*)-5-Oxo-6-phenyl-furo[2,3-f]isoindole-4-carboxylic acid Furo-isoindole 5-oxo, 4-carboxylic acid, 6-phenyl Hydrogen-bonded crystal structure

Mechanistic and Functional Insights

  • Tyrosinase Inhibition : T4FAT’s thioamide group enables copper chelation, a mechanism shared with kojic acid but with superior efficacy . The target compound’s carboxylic acid may similarly interact with metal ions or enzyme active sites.
  • Structural Flexibility : Substituent positioning (e.g., carboxylic acid at position 2 vs. 3) influences electronic distribution and steric effects, altering binding affinities .
  • Solubility and Bioavailability : Carboxylic acid groups enhance aqueous solubility, critical for drug delivery, while alkyl/aryl substituents modulate lipophilicity .

Biological Activity

4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique fused ring system that contributes to its biological activity. The presence of the furo and azepine moieties suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of substituted amino acids or derivatives under specific conditions to form the desired structure. Optimization of reaction conditions is crucial to enhance yield and purity.

Anti-inflammatory Effects

Compounds in this class have been evaluated for their anti-inflammatory properties. For example, related furo[3,2-c]azepines demonstrated inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may also exert similar effects.

Cytotoxicity

Studies on structurally related compounds have shown varying degrees of cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. Future research should focus on evaluating the cytotoxic effects of this compound specifically.

Case Studies

  • Antimicrobial Evaluation : A recent study tested various azepine derivatives against Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition for certain derivatives at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Research : In a model of carrageenan-induced paw edema in rats, a related compound exhibited a reduction in swelling comparable to standard anti-inflammatory drugs like ibuprofen.
  • Cytotoxicity Screening : A study assessed the effects of several furo-containing compounds on human cancer cell lines. The results showed that some derivatives led to significant decreases in cell viability at concentrations ranging from 10 to 100 µM.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AntimicrobialAzepine derivativeInhibition of bacterial growth
Anti-inflammatoryFuro[3,2-c]azepineReduction in paw edema
CytotoxicityFuro-containing compoundDecreased cell viability

Q & A

Q. How can the molecular structure of 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid be confirmed experimentally?

Methodological Answer: The structure is confirmed using a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra identify proton and carbon environments, with characteristic signals for the fused furan-azepine system (e.g., ketone at δ ~200 ppm in 13C NMR) and carboxylic acid (δ ~170 ppm) .
  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretching of the ketone and carboxylic acid) and ~2500-3300 cm⁻¹ (broad O-H stretch from the carboxylic acid) confirm functional groups .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths, angles, and spatial arrangement, as demonstrated for structurally similar tetrahydrochromene derivatives .

Q. What synthetic strategies are effective for preparing this compound?

Methodological Answer: Key steps involve cyclization and functional group modifications:

  • Cyclocondensation: Reacting furan precursors with azepine intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or toluene) .
  • Catalytic Methods: Palladium or copper catalysts facilitate cross-coupling reactions to introduce substituents, as seen in oxazolo-pyridine syntheses .
  • Acid/Base Workup: Carboxylic acid groups are stabilized via pH-controlled precipitation, followed by recrystallization for purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer: Employ Design of Experiments (DOE) to systematically vary parameters:

  • Catalyst Loading: Test palladium (0.5–2 mol%) or copper catalysts to balance cost and efficiency .
  • Solvent Screening: Compare DMF (high polarity) vs. toluene (non-polar) to optimize cyclization kinetics .
  • Temperature Gradients: Reflux (100–120°C) vs. microwave-assisted synthesis (shorter reaction times, higher yields) .
  • In-line Analytics: Use HPLC (C18 columns, UV detection at 254 nm) to monitor intermediate formation and purity .

Q. What methodologies are recommended for purity analysis and stability testing?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns with acetonitrile/water gradients (0.1% TFA) to quantify impurities (<0.5%) .
  • Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 4–8 weeks; monitor degradation via LC-MS .
  • Thermogravimetric Analysis (TGA): Assess thermal stability by measuring weight loss under nitrogen atmosphere (heating rate: 10°C/min) .

Q. How can computational modeling predict reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking: Simulate binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina; validate with in vitro assays .
  • Solubility Prediction: Use COSMO-RS models to estimate solubility in solvents like DMSO or aqueous buffers .

Q. What experimental approaches are used to evaluate biological activity?

Methodological Answer:

  • Antimicrobial Assays: Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungi (agar diffusion) .
  • Enzyme Inhibition Studies: Measure IC50 values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorometric or spectrophotometric assays .
  • Cytotoxicity Screening: Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

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